An In-depth Technical Guide to 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS 77147-13-8)
An In-depth Technical Guide to 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS 77147-13-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS 77147-13-8), a versatile organic compound with significant potential in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a validated multi-step synthesis, and explores its emerging role as an anticancer agent. Particular focus is given to its mechanism of action, which involves the induction of apoptosis and cell cycle arrest. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge and practical insights into the synthesis, characterization, and application of this promising molecule.
Introduction
4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde is a substituted aromatic aldehyde that has garnered interest as a key building block in the synthesis of more complex molecules for pharmaceutical and biological applications.[1] Its unique structure, featuring a benzaldehyde core with a bulky N-benzyl-N-ethylamino substituent and a methyl group, imparts specific electronic and steric properties that are of interest in medicinal chemistry.[1] Preliminary studies have highlighted its potential as an antiproliferative agent, demonstrating significant cytotoxic effects against certain cancer cell lines.[1] This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its synthesis, characterization, and biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 77147-13-8 | [1] |
| Molecular Formula | C₁₇H₁₉NO | [1] |
| Molecular Weight | 253.34 g/mol | [1] |
| Boiling Point | 419.3 °C at 760 mmHg | Alfa Aesar |
| Density | 1.089 g/cm³ | Alfa Aesar |
| Flash Point | 161.9 °C | Alfa Aesar |
| InChI Key | JCWHSNMPOWXNFP-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde can be achieved through a multi-step process. A validated synthetic pathway commences with the formylation of m-toluidine to produce the key intermediate, 4-amino-2-methylbenzaldehyde. This is followed by a sequential N-alkylation to introduce the ethyl and benzyl groups.
Synthesis of 4-amino-2-methylbenzaldehyde (Intermediate)
The Vilsmeier-Haack reaction provides an effective method for the formylation of m-toluidine.[1]
Caption: Vilsmeier-Haack formylation of m-toluidine.
Experimental Protocol:
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Under a nitrogen atmosphere, add 343 g of phosphorus oxychloride dropwise to 600 mL of dimethylformamide (DMF) in a 2L three-necked flask, maintaining the temperature at 0-5 °C. Stir for 1 hour.[1]
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Add 1200 g of m-toluidine in batches, keeping the temperature at 0-5 °C.[1]
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After the addition is complete, remove the cooling bath and heat the mixture to 60-65 °C for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
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Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into 2L of ice water with stirring.[1]
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Adjust the pH to 8-9 with a 10% sodium hydroxide solution.[1]
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Filter the resulting solid, wash with water, and dry under vacuum to yield 4-amino-2-methylbenzaldehyde as a yellow solid.[1]
Synthesis of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
The final product can be synthesized from the 4-amino-2-methylbenzaldehyde intermediate via a two-step N-alkylation process: N-ethylation followed by N-benzylation. A general approach for such transformations is reductive amination.
Caption: General two-step N-alkylation workflow.
Conceptual Protocol for N-Alkylation (Reductive Amination):
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Step 1: N-Ethylation:
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Dissolve 4-amino-2-methylbenzaldehyde in a suitable solvent such as methanol.
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Add acetaldehyde and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).
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Stir the reaction at room temperature until completion, monitored by TLC.
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Work up the reaction by quenching with a suitable aqueous solution and extracting the product with an organic solvent.
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Purify the intermediate, 4-(ethylamino)-2-methylbenzaldehyde, by column chromatography.
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Step 2: N-Benzylation:
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Dissolve the intermediate from Step 1 in a suitable solvent.
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Add benzaldehyde and a reducing agent.
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Follow a similar reaction and purification procedure as in Step 1 to obtain the final product, 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde.
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Alternative N-Benzylation via Direct Alkylation:
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Dissolve 4-(ethylamino)-2-methylbenzaldehyde in a polar aprotic solvent like DMF.
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Add a base such as potassium carbonate.
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Add benzyl bromide dropwise and heat the reaction mixture.
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Monitor the reaction by TLC.
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Upon completion, perform an aqueous workup and extract the product with an organic solvent.
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Purify by column chromatography.
Characterization
The structural confirmation of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde is typically achieved using a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons, the aldehydic proton (singlet, ~9-10 ppm), methylene protons of the benzyl and ethyl groups, a methyl group on the benzene ring, and a methyl group from the ethyl substituent.
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¹³C NMR: Will show distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and benzyl groups.
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Infrared (IR) Spectroscopy:
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A strong absorption band characteristic of the C=O stretch of the aldehyde is expected around 1680 cm⁻¹.[1]
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C-H stretching frequencies for the aromatic and aliphatic groups will also be present.
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Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.34 g/mol ).
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Biological Activity and Applications in Drug Development
Anticancer Properties
Emerging research has identified 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde as a compound with potential anticancer activity.[1] It has been shown to inhibit the proliferation of certain cancer cell lines.[1]
Cytotoxicity Data:
| Cell Line | IC₅₀ (µM) | Cancer Type | Source |
| K562 | 5.15 | Chronic Myeloid Leukemia | [1] |
| HEK293 | 33.2 | Human Embryonic Kidney (often used as a non-cancerous control) | [1] |
The significant difference in the IC₅₀ value between the K562 cancer cell line and the HEK293 cell line suggests a degree of selectivity for cancer cells.[1]
Mechanism of Action
The anticancer effects of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde are believed to be mediated through the induction of apoptosis and cell cycle arrest.[1]
Caption: Proposed mechanism of anticancer action.
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Enzyme Inhibition: The compound's structure allows it to potentially interact with the active sites of specific enzymes that are crucial for cancer cell proliferation and survival.[1]
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Apoptosis Induction: It is suggested that this molecule can trigger programmed cell death in cancer cells.[1]
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Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and multiplying.[1]
Further research is necessary to elucidate the specific molecular targets and signaling pathways involved in these processes.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde is a compound of growing interest with demonstrated potential as a versatile intermediate in organic synthesis and as a lead compound in anticancer drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its biological activity warrants further investigation to fully understand its therapeutic potential. This guide provides a solid foundation for researchers to build upon in their exploration of this promising molecule.
References
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Alfa Aesar. (n.d.). 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzaldehyde. Retrieved from [Link]
